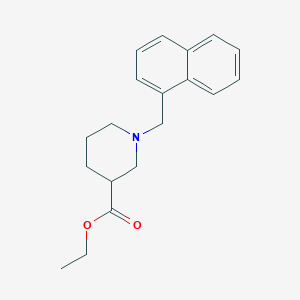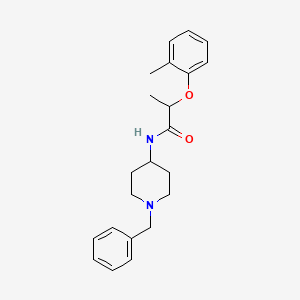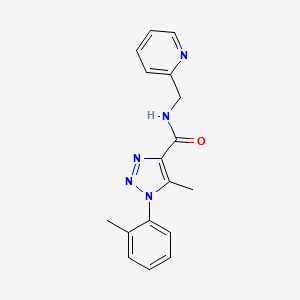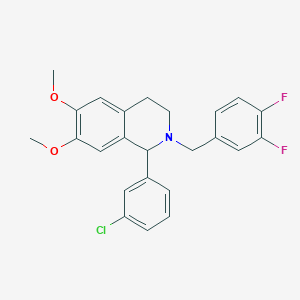
ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate, commonly known as ENP, is a chemical compound that has been used in scientific research for several years. It is a type of piperidine derivative that has been found to have various biochemical and physiological effects. ENP has been synthesized using different methods and has been studied for its mechanism of action and potential applications in research.
作用機序
ENP works by inhibiting the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior. ENP has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
ENP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have effects on mood and behavior. ENP has also been found to increase the levels of norepinephrine, another neurotransmitter involved in the regulation of mood. Additionally, ENP has been found to have an effect on the sigma-1 receptor, which can have implications for the treatment of neurological disorders.
実験室実験の利点と制限
ENP has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the reuptake of dopamine and serotonin, which can be useful for the study of neurotransmitter transporters and receptors. ENP has also been found to have potential applications in the treatment of neurological disorders, which can make it a useful tool for drug discovery. However, ENP has limitations in terms of its solubility and stability, which can affect its use in lab experiments.
将来の方向性
There are several future directions for the study of ENP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the sigma-1 receptor and its role in neurological disorders. ENP has also been found to have potential applications in the treatment of addiction, which can be a promising area for future research. Additionally, the study of ENP's effects on other neurotransmitters and receptors can provide further insights into its mechanism of action and potential applications.
Conclusion:
ENP is a piperidine derivative that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential applications in the treatment of neurological disorders. ENP works by inhibiting the reuptake of dopamine and serotonin and has been found to have an affinity for the sigma-1 receptor. ENP has several advantages and limitations for lab experiments, and there are several future directions for its study. ENP has the potential to be a useful tool for drug discovery and the study of neurological disorders.
合成法
ENP can be synthesized using different methods, including the condensation reaction of ethyl 3-piperidinecarboxylate with 1-naphthaldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of ethyl 3-piperidinecarboxylate with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain ENP.
科学的研究の応用
ENP has been used in scientific research for various purposes, including the study of the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. ENP has also been used as a tool for the study of neurotransmitter transporters and receptors. It has been found to inhibit the reuptake of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
特性
IUPAC Name |
ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)17-10-6-12-20(14-17)13-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,2,6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQQDKUWTIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)

![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)




![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)

![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)